

# Involucrin Expression in Epithelial Tissues: A Technical Guide

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## Introduction

**Involucrin** (IVL) is a key protein precursor of the cornified cell envelope, a highly insoluble structure formed beneath the plasma membrane of terminally differentiated keratinocytes in stratified squamous epithelia.[1][2] Synthesized in the stratum spinosum and cross-linked to membrane proteins by transglutaminases in the stratum granulosum, **involucrin** is a critical marker for the terminal differentiation of keratinocytes.[1] Its expression is tightly regulated and largely restricted to the suprabasal layers of the epidermis and other stratified squamous epithelia.[3][4] Alterations in its expression pattern are associated with various skin diseases and cancers, making it a valuable biomarker in dermatological research and a potential target in drug development.[2][5][6][7] This guide provides an in-depth overview of **involucrin** expression, its regulatory pathways, and detailed protocols for its detection and analysis.

## Involucrin Expression in Different Epithelial Tissues

**Involucrin** is selectively expressed in various stratified squamous epithelia. In normal tissues, its appearance signifies the progression of keratinocyte differentiation.[1][2] However, in hyperproliferative and neoplastic conditions, its expression pattern is often altered.[7][8]

## Expression in Normal and Pathological Tissues

**Involucrin** is consistently found in the upper, more differentiated layers of healthy stratified epithelia. Its expression is a hallmark of squamous differentiation.

- Normal Skin: **Involucrin** expression begins in the upper spinous layers and continues into the granular layer of the epidermis.<sup>[9]</sup> It is absent in the basal layer, where progenitor keratinocytes reside.<sup>[10]</sup>
- Other Squamous Epithelia: Expression is also prominent in the differentiating cells of the oral cavity, gingiva, esophagus, vagina, and cervix.<sup>[1][10]</sup> It is also found in urothelium and thymic Hassall's corpuscles.<sup>[4]</sup>
- Atopic Dermatitis (AD): The expression of **involucrin** is significantly decreased in both acute and non-lesional skin of individuals with atopic dermatitis, contributing to the defective skin barrier characteristic of the disease.<sup>[6]</sup> This downregulation is mediated in part by Th2 cytokines like IL-4 and IL-13.<sup>[6]</sup>
- Scleroderma: In the skin of patients with scleroderma, **involucrin** forms thicker bands in the granular and upper spinosum layers, suggesting a delay in the final stages of terminal differentiation.<sup>[5][11]</sup>
- Squamous Cell Carcinoma (SCC): SCCs generally stain strongly for **involucrin**, particularly in more differentiated, keratinized cells.<sup>[2]</sup> In Bowen's disease (SCC in situ), staining is increased and can be found at all levels of the epithelium, indicating abnormal and premature keratinization.<sup>[2]</sup>
- Basal Cell Carcinoma (BCC): In contrast to SCC, basal cell carcinomas are typically negative for **involucrin**, reinforcing its role as a marker of squamous, not basaloid, differentiation.<sup>[2]</sup>

## Quantitative Data on Involucrin Expression

While much of the data on **involucrin** expression is qualitative (based on staining intensity), some studies provide semi-quantitative analysis. This data is crucial for comparing expression levels between healthy and diseased tissues.

Table 1: Summary of **Involucrin** Expression in Various Epithelial Tissues

Tissue/Condition	Expression Level/Pattern	Key Observations
Normal Tissues		
Epidermis (Skin)	Present in upper spinous and granular layers.[9]	Marker for terminal differentiation.[1]
Esophagus	Detected in differentiating epithelial cells.[8]	Restricted to suprabasal layers.[4]
Vagina	Detected in stratified squamous epithelium.[10]	Consistent with squamous differentiation.
Cervix	Enriched expression.[12]	Marks squamous epithelial maturation.
Urothelium	Present, with intense staining in superficial layers.[4]	Indicates urothelial differentiation.
Pathological Conditions		
Atopic Dermatitis	Significantly decreased.[6]	Contributes to barrier dysfunction.[6]
Scleroderma	Forms thicker bands in upper layers.[11]	Suggests delayed terminal differentiation.[11]
Squamous Cell Carcinoma	Strongly expressed, especially in keratinized areas.[2]	Abnormal staining patterns reflect dyskeratosis.[2]
Basal Cell Carcinoma	Negative.[2]	Staining is restricted to squamous horn cysts if present.[2]
Cholesteatoma	Strongly positive in upper spinous, granular, and corneal layers.[13]	Expression is significantly higher than in normal retroauricular skin.[13]

Table 2: Semi-Quantitative Immunohistochemical Analysis of **Involucrin** in Cholesteatoma vs. Normal Retroauricular Skin (RAS)

Epithelial Layer	Normal RAS Expression	Cholesteatoma Expression	p-value
Upper Spinous Layer	Moderately Positive	Strongly Positive	p=0.000
Granular Layer	Strongly Positive	Strongly Positive	-
Corneal Layer	Negative	Moderately/Strongly Positive	p=0.000

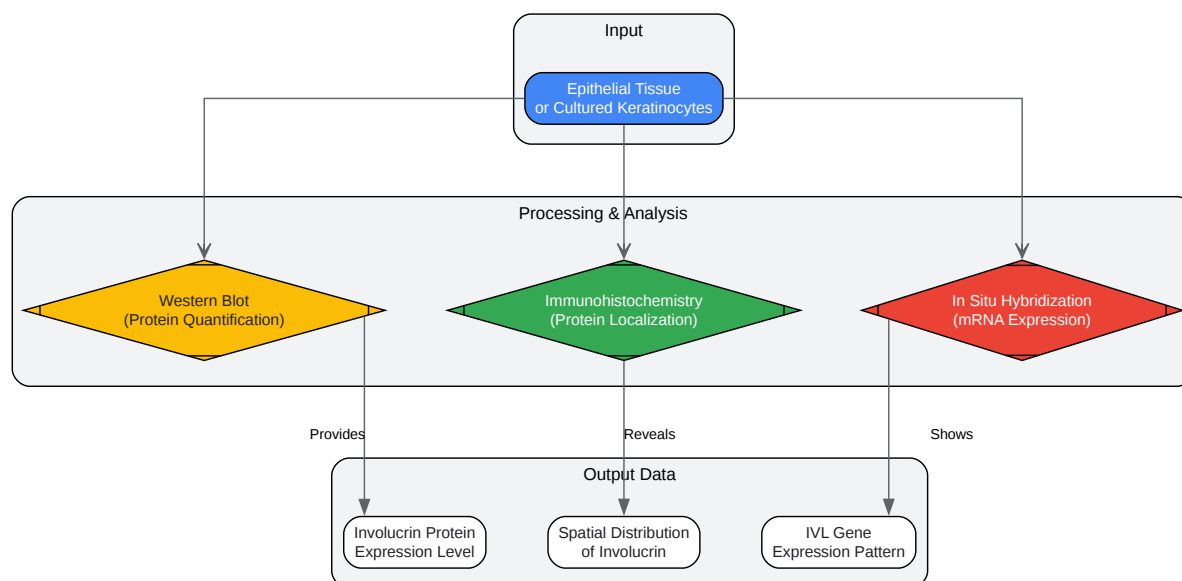
(Data adapted from a study on cholesteatoma tissue)

[\[13\]](#)

## Signaling Pathways Regulating Involucrin Expression

The expression of the **involucrin** gene (IVL) is a complex process controlled by a network of signaling cascades, transcription factors, and extracellular stimuli. Understanding these pathways is essential for developing therapeutic strategies to modulate skin barrier function.

A general workflow for investigating **involucrin** involves sample collection followed by analysis using techniques like Western Blot, Immunohistochemistry, or In Situ Hybridization to determine protein levels, localization, and mRNA expression, respectively.

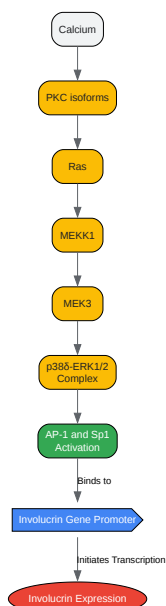


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General experimental workflow for **involucrin** detection.

## Key Regulatory Pathways

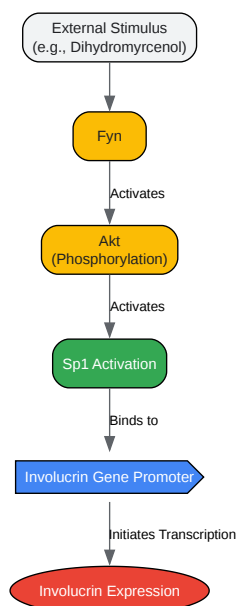
- **AP-1 and Sp1 Pathway:** A critical signaling cascade involves novel protein kinase C (PKC) isoforms, Ras, MEKK1, MEK3, and a p38 $\delta$ -ERK1/2 complex.<sup>[14]</sup> This cascade ultimately regulates the binding of Activator Protein 1 (AP-1) and Sp1 transcription factors to distinct regulatory regions on the **involucrin** gene promoter, driving its expression during keratinocyte differentiation.<sup>[14][15]</sup> Calcium is a known inducer of this pathway.<sup>[15][16]</sup>



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#### AP-1 and Sp1 mediated regulation of **involucrin**.

- Fyn-Akt-Sp1 Pathway: Studies have shown that the Fyn-Akt signaling pathway can also induce **involucrin** expression.[17] Activation of the tyrosine kinase Fyn leads to the phosphorylation and activation of Akt. This cascade culminates in the activation of the transcription factor Sp1, which then promotes **involucrin** transcription.[17]



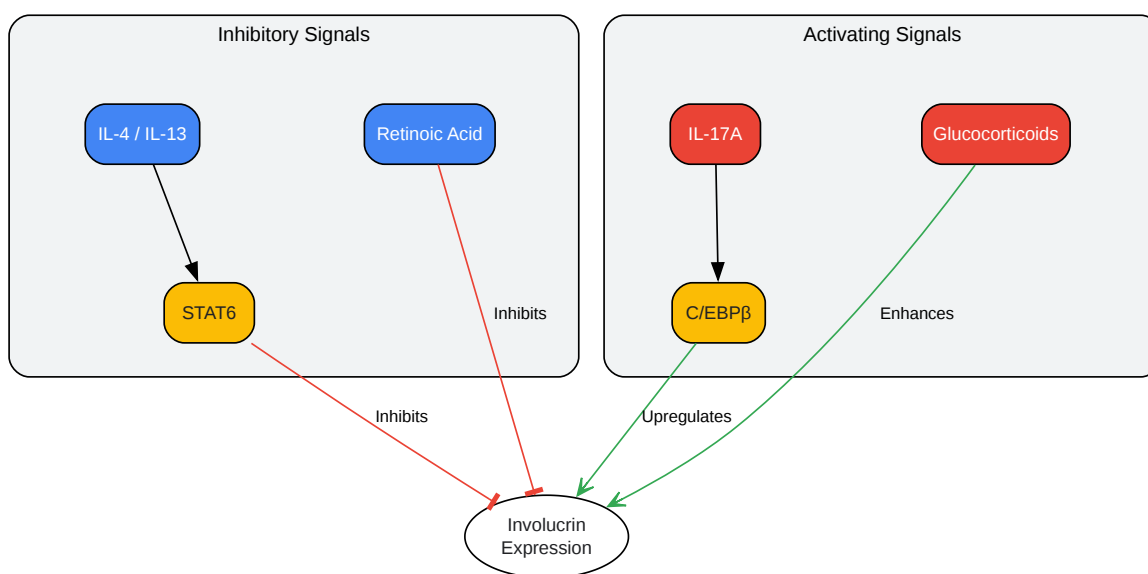
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Fyn-Akt-Sp1 signaling pathway for **involucrin** induction.

- Cytokine and Hormone Regulation: **Involucrin** expression is modulated by various cytokines and hormones, which is particularly relevant in inflammatory skin conditions.
  - Glucocorticoids (e.g., Dexamethasone): Enhance **involucrin** mRNA expression.[18]
  - Retinoic Acid: Decreases **involucrin** expression and can antagonize the inductive effects of glucocorticoids, potentially through interactions with the AP-1 complex.[18]
  - IL-4 and IL-13: These Th2 cytokines, elevated in atopic dermatitis, potentially inhibit **involucrin** expression by activating the STAT6 signaling pathway.[6][19]
  - IL-17A and IL-22: These cytokines, implicated in psoriasis and atopic dermatitis, can also downregulate **involucrin** expression.[19] The IL-17A pathway may involve the

transcription factor C/EBPB.[19]

- TGF- $\beta$ 1, TNF- $\alpha$ , and others: In normal keratinocytes, cytokines like TGF- $\beta$ 1, TNF- $\alpha$ , IL-6, and others can increase **involucrin** expression.[5]



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Cytokine and hormonal regulation of **involucrin** expression.

## Experimental Protocols for Involucrin Detection

Accurate detection of **involucrin** protein and its corresponding mRNA is fundamental to studying keratinocyte differentiation. Below are detailed protocols for standard immunological and molecular techniques.

### Western Blot Protocol



Western blotting is used to quantify the total amount of **involucrin** protein in a tissue or cell lysate.

#### A. Sample Preparation (Protein Extraction)

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
- For tissue samples, homogenize in RIPA buffer on ice.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

#### B. SDS-PAGE and Electrotransfer

- Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Load samples onto a 7.5% or 10% SDS-polyacrylamide gel. The observed molecular weight of **involucrin** can vary (56-90 kDa) depending on post-translational modifications.[20]
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

#### C. Immunodetection

- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Incubate the membrane with a primary antibody against **involucrin** (e.g., rabbit polyclonal or mouse monoclonal[21]) diluted in blocking buffer overnight at 4°C. Typical dilutions range from 1:500 to 1:2000.[20][22]
- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[23]
- Wash the membrane again three times for 10 minutes each with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.
- Normalize the **involucrin** band intensity to a loading control like  $\beta$ -actin or GAPDH.[24]

## Immunohistochemistry (IHC) Protocol

IHC is used to visualize the spatial distribution of **involucrin** within tissue sections, providing critical information on its localization within epithelial layers.

### A. Tissue Preparation

- Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5  $\mu$ m sections and mount them on charged glass slides.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

### B. Antigen Retrieval

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[20][22]
- Allow slides to cool to room temperature.

### C. Staining

- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Wash with PBS.

- Block non-specific binding by incubating with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
- Incubate with the primary **involucrin** antibody at a dilution of 1:50 to 1:1000 for 1 hour at room temperature or overnight at 4°C.[\[20\]](#)[\[22\]](#)
- Wash with PBS.
- Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
- Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.
- Counterstain the nuclei with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

## In Situ Hybridization (ISH) Protocol

ISH detects **involucrin** mRNA (IVL) directly within tissue sections, allowing for the correlation of gene expression with cellular morphology.

### A. Probe Preparation

- Synthesize a digoxigenin (DIG)- or fluorescein-labeled antisense RNA probe complementary to the **involucrin** mRNA sequence from a linearized plasmid template containing the IVL cDNA.[\[25\]](#)
- A sense probe should be synthesized as a negative control.
- Purify the labeled RNA probe.

### B. Tissue Preparation and Hybridization

- Use fresh-frozen or paraffin-embedded sections. For frozen sections, fix in 4% paraformaldehyde (PFA).[\[26\]](#)

- Permeabilize the tissue with Proteinase K digestion (the duration depends on the tissue and fixation).[25]
- Post-fix with 4% PFA.
- Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
- Hybridize overnight by applying the labeled probe (diluted in hybridization buffer) to the sections in a humidified chamber.[26][27]

#### C. Post-Hybridization Washes and Detection

- Perform high-stringency washes using saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the unbound probe.[26]
- Block the sections with a blocking solution.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[27]
- Wash to remove the unbound antibody.
- Develop the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue-purple precipitate.
- Stop the reaction, counterstain if desired (e.g., with Nuclear Fast Red), and mount.

For fluorescent detection (FISH), use a fluorophore-conjugated antibody or a tyramide signal amplification system.[26][28]

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